molecular formula C28H39ClN2 B13764490 alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride CAS No. 50765-83-8

alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride

Cat. No.: B13764490
CAS No.: 50765-83-8
M. Wt: 439.1 g/mol
InChI Key: PXUVKPNONSFCNO-UHFFFAOYSA-N
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Description

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, an isopropyl group, and a diprenylaminoethyl moiety. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthylpropionitrile with isopropyl bromide in the presence of a base to form the isopropylated intermediate. This intermediate is then reacted with diprenylamine under specific conditions to introduce the diprenylaminoethyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted naphthyl or isopropyl derivatives.

Scientific Research Applications

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile: (without hydrochloride)

  • Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionamide
  • Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionic acid

Uniqueness

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

50765-83-8

Molecular Formula

C28H39ClN2

Molecular Weight

439.1 g/mol

IUPAC Name

[3-cyano-4-methyl-3-(naphthalen-1-ylmethyl)pentyl]-bis(3-methylbut-2-enyl)azanium;chloride

InChI

InChI=1S/C28H38N2.ClH/c1-22(2)14-17-30(18-15-23(3)4)19-16-28(21-29,24(5)6)20-26-12-9-11-25-10-7-8-13-27(25)26;/h7-15,24H,16-20H2,1-6H3;1H

InChI Key

PXUVKPNONSFCNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC[NH+](CC=C(C)C)CC=C(C)C)(CC1=CC=CC2=CC=CC=C21)C#N.[Cl-]

Origin of Product

United States

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